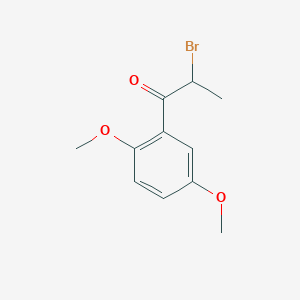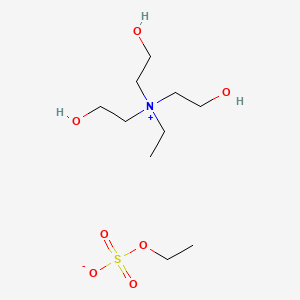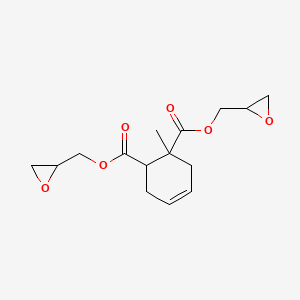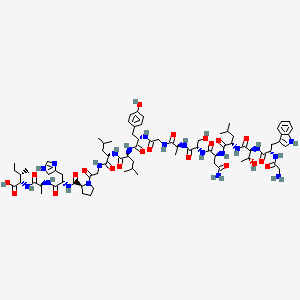
Galanin (1-16), mouse, porcine, rat
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Galanin (1-16), mouse, porcine, rat is a fragment of the neuropeptide galanin, which is an agonist of the hippocampal galanin receptor with a dissociation constant (Kd) of 3 nM . Galanin is a neuropeptide that plays a significant role in the central nervous system and the endocrine system. It is involved in various physiological processes, including modulation of neurotransmitter release, regulation of food intake, and influence on mood and pain perception .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Galanin (1-16), mouse, porcine, rat is typically synthesized using solid-phase peptide synthesis (SPPS). This method involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes deprotection and coupling steps, which are repeated until the desired peptide sequence is obtained. The final product is then cleaved from the resin and purified .
Industrial Production Methods
While specific industrial production methods for this compound are not detailed, large-scale peptide synthesis generally follows similar principles as laboratory-scale SPPS but with optimized conditions for higher yield and purity. This includes the use of automated peptide synthesizers and advanced purification techniques such as high-performance liquid chromatography (HPLC) .
Analyse Chemischer Reaktionen
Types of Reactions
Galanin (1-16), mouse, porcine, rat can undergo various chemical reactions typical of peptides, including:
Oxidation: This can occur at methionine residues, leading to the formation of methionine sulfoxide.
Reduction: Disulfide bonds, if present, can be reduced to free thiols.
Substitution: Amino acid residues can be substituted to create analogs with different properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or other reducing agents.
Substitution: Specific amino acid derivatives and coupling reagents used in SPPS.
Major Products Formed
The major products formed from these reactions depend on the specific modifications made. For example, oxidation of methionine residues results in methionine sulfoxide, while reduction of disulfide bonds yields free thiols .
Wissenschaftliche Forschungsanwendungen
Galanin (1-16), mouse, porcine, rat has several scientific research applications, including:
Endocrinology: Investigating its influence on hormone secretion and its potential role in metabolic disorders.
Pain Research: Exploring its effects on pain perception and its potential as a target for pain management therapies.
Behavioral Studies: Examining its impact on behaviors such as food intake, mood, and sexual behavior.
Wirkmechanismus
Galanin (1-16), mouse, porcine, rat exerts its effects by binding to galanin receptors, which are G-protein-coupled receptors (GPCRs). There are three subtypes of galanin receptors: GalR1, GalR2, and GalR3. Upon binding to these receptors, galanin can activate different signaling pathways, including inhibition of cyclic adenosine monophosphate (cAMP) production and stimulation of phospholipase C (PLC) activity. These pathways lead to various physiological responses, such as inhibition of neurotransmitter release and modulation of neuronal excitability .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Galanin (1-29): The full-length peptide with broader biological activity.
Galanin-like peptide (GALP): Shares structural similarities with galanin and has roles in metabolism and reproduction.
Galanin-message-associated peptide (GMAP): A fragment of the galanin precursor with distinct biological effects
Uniqueness
Galanin (1-16), mouse, porcine, rat is unique in its high affinity for the hippocampal galanin receptor and its specific biological activities, such as modulation of neurotransmitter release in the central nervous system. Its shorter sequence compared to full-length galanin allows for more targeted studies and potential therapeutic applications .
Eigenschaften
Molekularformel |
C78H116N20O21 |
|---|---|
Molekulargewicht |
1669.9 g/mol |
IUPAC-Name |
(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[(2-aminoacetyl)amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylpentanoyl]amino]-4-oxobutanoyl]amino]-3-hydroxypropanoyl]amino]propanoyl]amino]acetyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]propanoyl]amino]-3-methylpentanoic acid |
InChI |
InChI=1S/C78H116N20O21/c1-12-41(8)64(78(118)119)96-67(107)43(10)87-69(109)56(29-47-33-81-37-85-47)93-76(116)59-18-15-23-98(59)63(105)35-84-68(108)51(24-38(2)3)90-70(110)52(25-39(4)5)91-72(112)54(27-45-19-21-48(101)22-20-45)89-62(104)34-83-66(106)42(9)86-75(115)58(36-99)95-73(113)57(30-60(80)102)92-71(111)53(26-40(6)7)94-77(117)65(44(11)100)97-74(114)55(88-61(103)31-79)28-46-32-82-50-17-14-13-16-49(46)50/h13-14,16-17,19-22,32-33,37-44,51-59,64-65,82,99-101H,12,15,18,23-31,34-36,79H2,1-11H3,(H2,80,102)(H,81,85)(H,83,106)(H,84,108)(H,86,115)(H,87,109)(H,88,103)(H,89,104)(H,90,110)(H,91,112)(H,92,111)(H,93,116)(H,94,117)(H,95,113)(H,96,107)(H,97,114)(H,118,119)/t41-,42-,43-,44+,51-,52-,53-,54-,55-,56-,57-,58-,59-,64-,65-/m0/s1 |
InChI-Schlüssel |
FHTSPMGFAZMZJT-GDGJPEIESA-N |
Isomerische SMILES |
CC[C@H](C)[C@@H](C(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CC1=CNC=N1)NC(=O)[C@@H]2CCCN2C(=O)CNC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC3=CC=C(C=C3)O)NC(=O)CNC(=O)[C@H](C)NC(=O)[C@H](CO)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC4=CNC5=CC=CC=C54)NC(=O)CN |
Kanonische SMILES |
CCC(C)C(C(=O)O)NC(=O)C(C)NC(=O)C(CC1=CNC=N1)NC(=O)C2CCCN2C(=O)CNC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)CNC(=O)C(C)NC(=O)C(CO)NC(=O)C(CC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(C(C)O)NC(=O)C(CC4=CNC5=CC=CC=C54)NC(=O)CN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


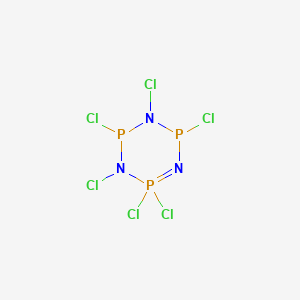
![tert-butyl N-[(1R)-1-cyano-2-phenylethyl]carbamate](/img/structure/B13828515.png)



![N-[bis(15N)(azanyl)(113C)methylidene]-2-(2,6-dichlorophenyl)acetamide;hydrochloride](/img/structure/B13828534.png)
![2-[2-Ethyl-6-(oxan-2-yloxy)hexoxy]carbonylbenzoic acid](/img/structure/B13828536.png)
![[4-(4-Diphenylsulfoniophenyl)sulfanylphenyl]-diphenylsulfanium,hexafluoroantimony(1-)](/img/structure/B13828550.png)
![N-[(E)-1H-indol-3-ylmethylideneamino]-2-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]acetamide](/img/structure/B13828553.png)
![[2-methoxy-4-[(E)-3-(4-nitrooxybutoxy)-3-oxoprop-1-enyl]phenyl] 2-[4-(2-methylpropyl)phenyl]propanoate](/img/structure/B13828563.png)
![[2-(4-Cyclohexyl-4,5-dihydro-1,3-oxazol-2-yl)phenyl]-diphenylphosphane](/img/structure/B13828564.png)
